molecular formula C11H11NO B3345198 Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- CAS No. 102192-76-7

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-

Cat. No. B3345198
CAS RN: 102192-76-7
M. Wt: 173.21 g/mol
InChI Key: ACSJWLIRNFHVID-UHFFFAOYSA-N
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Description

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- is a heterocyclic compound with a fused benzene and indole ring system. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. It has also been reported to reduce inflammation, scavenge free radicals, and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- in lab experiments is its broad-spectrum activity against various diseases. It also has low toxicity, making it a safe candidate for drug development. However, one of the limitations is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-. One direction is the development of new derivatives with improved solubility and efficacy. Another direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and explore its potential use in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
Conclusion:
In conclusion, Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- is a promising compound with potential therapeutic applications. Its broad-spectrum activity against various diseases, low toxicity, and multiple biological effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of various diseases.

Scientific Research Applications

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro- has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the development of new drugs for various diseases.

properties

IUPAC Name

6,7,8,8a-tetrahydro-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1,3,5,9H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJWLIRNFHVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907193
Record name 6,7,8,8a-Tetrahydrobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-

CAS RN

102192-76-7
Record name Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102192767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,8a-Tetrahydrobenzo[cd]indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 2
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 3
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 4
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 5
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-
Reactant of Route 6
Benz(cd)indol-2(1H)-one, 6,7,8,8a-tetrahydro-

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